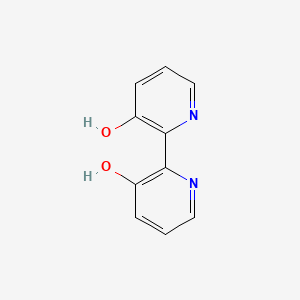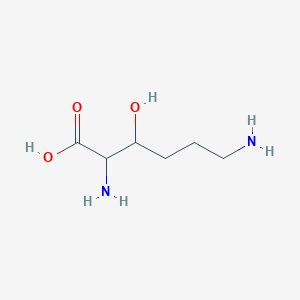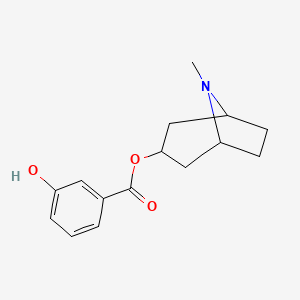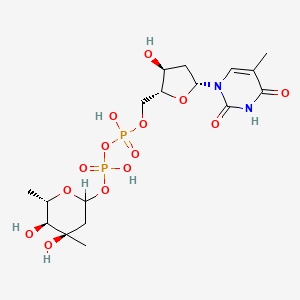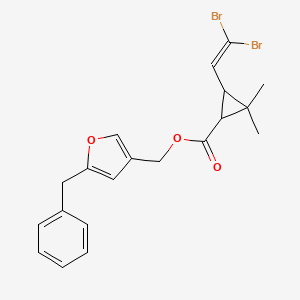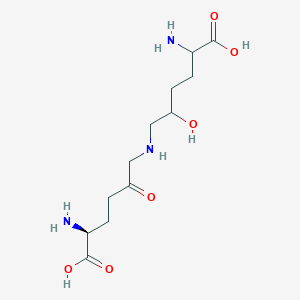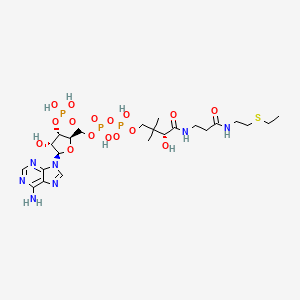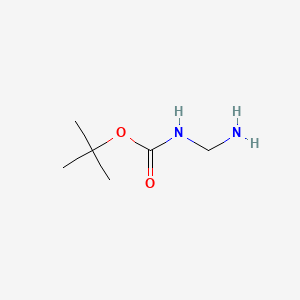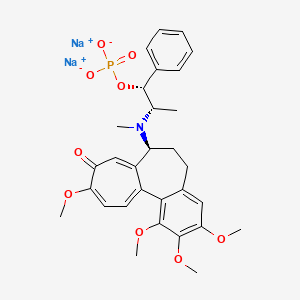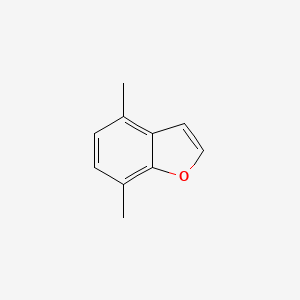
4,7-Diméthylbenzofurane
Vue d'ensemble
Description
Benzofuran, 4, 7-dimethyl- belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Benzofuran, 4, 7-dimethyl- is considered to be a practically insoluble (in water) and relatively neutral molecule. Benzofuran, 4, 7-dimethyl- has been primarily detected in saliva. Within the cell, benzofuran, 4, 7-dimethyl- is primarily located in the membrane (predicted from logP). Benzofuran, 4, 7-dimethyl- exists in all eukaryotes, ranging from yeast to humans.
Benzofuran, 4,7-dimethyl- is a member of benzofurans.
Applications De Recherche Scientifique
Produits pharmaceutiques : Agents antimicrobiens
Les dérivés du 4,7-diméthylbenzofurane ont été identifiés comme des agents antimicrobiens puissants. Leur efficacité contre les bactéries et les virus les rend précieux dans le développement de nouveaux médicaments. Par exemple, certains dérivés ont montré des résultats prometteurs dans la lutte contre les souches bactériennes résistantes aux antibiotiques conventionnels {svg_1}.
Recherche sur le cancer : Composés thérapeutiques
La recherche indique que les dérivés du benzofurane, y compris le this compound, peuvent jouer un rôle important dans la thérapie contre le cancer. Ils se sont avérés posséder des propriétés antitumorales, ce qui en fait des candidats au développement de nouveaux médicaments anticancéreux {svg_2}.
Maladies neurodégénératives : Inhibiteurs
Les composés basés sur l’échafaudage du benzofurane, tels que le this compound, sont étudiés pour leur potentiel à agir comme des inhibiteurs d’enzymes impliquées dans les maladies neurodégénératives comme Alzheimer et Parkinson. Leur capacité à moduler l’activité enzymatique pourrait conduire à de nouveaux traitements pour ces affections {svg_3}.
Agriculture : Lutte antiparasitaire
Dans le secteur agricole, les dérivés du benzofurane sont explorés pour leur utilisation dans la lutte antiparasitaire. Leurs propriétés peuvent offrir une alternative aux produits chimiques plus nocifs actuellement utilisés, offrant un moyen plus sûr de protéger les cultures contre les ravageurs {svg_4}.
Science des matériaux : Synthèse des polymères
Le squelette structurel du benzofurane est utilisé dans la synthèse de divers polymères, notamment les polyamides et les polyesters. Le this compound peut contribuer au développement de matériaux présentant des propriétés spécifiques souhaitables, telles qu’une durabilité ou une flexibilité accrues {svg_5}.
Énergies renouvelables : Cellules solaires sensibilisées à la couleur
Les dérivés du benzofurane sont également appliqués dans le domaine des énergies renouvelables, en particulier dans la création de cellules solaires sensibilisées à la couleur. Ces composés peuvent améliorer l’efficacité des cellules solaires, les rendant plus efficaces pour convertir la lumière du soleil en énergie électrique {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 4,7-Dimethylbenzofuran is the retinoic acid receptor beta (RARβ) . This receptor plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
4,7-Dimethylbenzofuran acts as a potent, orally bioavailable RARβ agonist . It selectively binds to the RARβ receptor, initiating a series of biochemical reactions that lead to the activation of the receptor . This activation is essential for retinoid-mediated neurite outgrowth of neurons .
Biochemical Pathways
Upon activation of the RARβ receptor, 4,7-Dimethylbenzofuran stimulates axonal outgrowth in models of nerve injury, leading to functional recovery
Pharmacokinetics
4,7-Dimethylbenzofuran has beneficial physico-chemical properties. It is reasonably water-soluble and has sound permeability . It shows very high stability in human microsomes and has good oral bioavailability in both rat (80%) and dog (45%) with a low rate of blood clearance and a moderate half-life in both species .
Result of Action
The activation of the RARβ receptor by 4,7-Dimethylbenzofuran leads to increased neurite outgrowth in vitro . It also induces sensory axon regrowth in vivo in a rodent model of crush and avulsion injury . Additionally, it has shown a novel function for RARβ in remyelination after peripheral nervous system/central nervous system injury .
Analyse Biochimique
Biochemical Properties
4,7-Dimethylbenzofuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of 4,7-Dimethylbenzofuran, leading to the formation of hydroxylated metabolites. Additionally, 4,7-Dimethylbenzofuran can bind to certain receptor proteins, influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of 4,7-Dimethylbenzofuran on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 4,7-Dimethylbenzofuran has been found to induce the expression of detoxifying enzymes, enhancing the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, 4,7-Dimethylbenzofuran exerts its effects through various mechanisms. It can act as an enzyme inhibitor, particularly inhibiting the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting mood and cognitive functions. Additionally, 4,7-Dimethylbenzofuran can bind to DNA, influencing gene expression and potentially leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethylbenzofuran have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4,7-Dimethylbenzofuran can lead to adaptive responses in cells, such as the upregulation of protective enzymes and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of 4,7-Dimethylbenzofuran vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can even exhibit protective properties against certain toxins . At high doses, 4,7-Dimethylbenzofuran can be toxic, leading to liver damage and other adverse effects. These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
4,7-Dimethylbenzofuran is involved in several metabolic pathways, primarily those related to its oxidation and conjugation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic processes are crucial for the detoxification and elimination of 4,7-Dimethylbenzofuran from the body.
Transport and Distribution
Within cells and tissues, 4,7-Dimethylbenzofuran is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4,7-Dimethylbenzofuran is primarily in the endoplasmic reticulum and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles. In the endoplasmic reticulum, 4,7-Dimethylbenzofuran can interact with enzymes involved in detoxification, while in the mitochondria, it can influence energy metabolism and oxidative stress responses.
Propriétés
IUPAC Name |
4,7-dimethyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVPEGRXODMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182875 | |
| Record name | 4,7-Dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28715-26-6 | |
| Record name | 4,7-Dimethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZF5S5L4YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,7-Dimethylbenzofuran being identified in peony seed oil?
A1: This discovery is significant for several reasons. Firstly, it marks the first-ever reported instance of 4,7-Dimethylbenzofuran being found in peony seed oil []. Secondly, the compound exhibits a distinctive aroma described as "grassy, lightly bitter, and fragrant" []. This unique aromatic profile contributes to the overall sensory experience of peony seed oil, making it potentially valuable for food and cosmetic applications.
Q2: Is there any connection between the structure of 4,7-Dimethylbenzofuran and its potential biological activity?
A2: While the provided research on 4,7-Dimethylbenzofuran in peony seed oil focuses primarily on its aroma profile, it's worth noting that structurally similar compounds, specifically benzofuran derivatives, have demonstrated biological activity as retinoic acid receptor (RAR) agonists []. These benzofuran derivatives, which share the core benzofuran structure with 4,7-Dimethylbenzofuran, have shown potential in modulating immune responses and inflammation []. Further investigation is needed to determine if 4,7-Dimethylbenzofuran exhibits similar biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)
